2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
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Overview
Description
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that was first synthesized in the late 1970s by a team of chemists. Since then, it has been extensively used in biomedical research due to its ability to interact with specific cellular receptors. In
Mechanism of Action
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene works by binding to specific cellular receptors, known as peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in the regulation of various cellular processes, including lipid metabolism, glucose homeostasis, and inflammation. By binding to PPARs, this compound can activate or inhibit various cellular processes, depending on the specific PPAR subtype that it binds to.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific PPAR subtype that it binds to. In general, it has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. It has also been shown to have protective effects on the cardiovascular system and the central nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is its ability to interact with specific cellular receptors, making it a useful tool in the study of various diseases and cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver and the kidneys, and caution should be taken when using it in experiments.
Future Directions
There are several future directions for the use of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene in scientific research. One of the main areas of interest is its potential use in the treatment of various diseases, such as cancer and diabetes. It has also been proposed as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the development of new compounds that are structurally similar to this compound, with the hope of identifying compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research for its ability to interact with specific cellular receptors. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation, and has potential applications in the treatment of various diseases. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. Ongoing research into the development of new compounds and the identification of new applications for this compound will continue to advance our understanding of its potential uses in scientific research.
Synthesis Methods
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-dichlorophenol with 2-methoxyphenol in the presence of a base, such as sodium hydroxide. The resulting compound is then reacted with 3-chloropropyl chloride to form 2,4-dichloro-1-[3-(2-methoxyphenoxy)propyl]benzene. Finally, this compound is reacted with sodium hydroxide to form this compound.
Scientific Research Applications
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has been used extensively in scientific research due to its ability to interact with specific cellular receptors. It has been used in the study of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been used in the study of the central nervous system and the immune system.
properties
IUPAC Name |
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(17)11-13(14)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVDVXHFRBCKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367270 |
Source
|
Record name | 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5577-61-7 |
Source
|
Record name | 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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